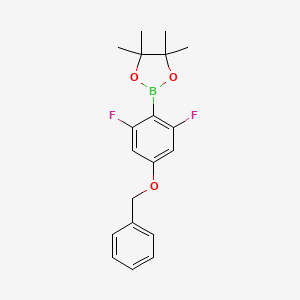

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(2,6-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)17-15(21)10-14(11-16(17)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLIDKHHQTXGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131053 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-21-2 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-benzyloxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid, especially under acidic or basic conditions.

Scientific Research Applications

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester has numerous applications in scientific research:

Biological Activity

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester (Bzx-2,6-F2-PhBpin) is a boronic acid derivative notable for its unique molecular structure and potential biological activities. This compound is characterized by the presence of a benzyloxy group and two fluorine atoms on the phenyl ring, contributing to its chemical reactivity and applications in medicinal chemistry.

- Molecular Formula : CHB FO

- Molecular Weight : Approximately 364.18 g/mol

- IUPAC Name : 2-(4-(benzyloxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Physical Form : Solid

Biological Activity

Research indicates that Bzx-2,6-F2-PhBpin exhibits various biological activities primarily due to its boronic acid functionality. The compound's ability to interact with biological targets makes it a candidate for further investigation in therapeutic applications.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. Bzx-2,6-F2-PhBpin may exhibit similar inhibitory properties.

- Binding Affinity : Interaction studies have demonstrated that this compound has a significant binding affinity for certain biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify these interactions.

- Suzuki-Miyaura Coupling Reactions : The boronic acid moiety allows Bzx-2,6-F2-PhBpin to participate in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules. This property opens avenues for developing novel therapeutic agents.

Study 1: Anticancer Activity

A study focused on the anticancer properties of Bzx-2,6-F2-PhBpin highlighted its potential as an inhibitor of c-MET kinase, a target in cancer therapy. The compound was shown to effectively inhibit both wild-type and mutant forms of c-MET in vitro, suggesting its utility in treating various cancers .

Study 2: Anti-inflammatory Effects

Another research effort explored the anti-inflammatory effects of Bzx-2,6-F2-PhBpin. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in cell culture models, indicating its potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Bzx-2,6-F2-PhBpin, a comparison with structurally similar compounds is useful:

| Compound Name | Unique Features |

|---|---|

| 2,6-Difluorophenylboronic acid pinacol ester | Lacks benzyloxy group; simpler structure |

| 4-Benzyloxyphenylboronic acid | No fluorine substituents; more versatile coupling |

| 4-(Benzyloxy)-3-fluorophenylboronic acid | Contains one fluorine atom; different electronic properties |

| 4-(Benzyloxy)-2-fluorophenylboronic acid | Less sterically hindered than difluoro analog |

This table illustrates how Bzx-2,6-F2-PhBpin stands out due to its combination of both fluorine substituents and a benzyloxy group, enhancing its reactivity and potential applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3,5-Difluoro-4-hydroxybenzeneboronic Acid Pinacol Ester

- Structure : Features a hydroxyl group instead of benzyloxy at the 4-position.

- Impact: The hydroxyl group reduces solubility in non-polar solvents but enhances reactivity in aqueous-phase couplings.

(b) 4-Benzyloxy-2,3-difluorophenylboronic Acid

- Structure : Fluorine atoms at 2- and 3-positions instead of 2- and 6-positions.

- Impact : Altered regiochemistry affects electronic distribution, reducing ortho-substitution steric effects. This may lower selectivity in cross-coupling reactions compared to the 2,6-difluoro derivative .

(c) 4-Chloro-2,6-difluorophenylboronic Acid Pinacol Ester

Solubility and Stability

Key Findings :

- Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester shows moderate solubility in chloroform (up to 0.5 mol/L) and low solubility in hydrocarbons, while the parent acid is poorly soluble in most solvents .

- 4-Benzyloxy-2,6-difluoro derivative: The benzyloxy group enhances lipophilicity, improving solubility in ethers and ketones.

Table 1: Solubility Comparison in Chloroform

| Compound | Solubility (mol/L) |

|---|---|

| Phenylboronic Acid | 0.12 |

| Phenylboronic Acid Pinacol Ester | 0.48 |

| 4-Benzyloxy-2,6-difluoro Derivative* | ~0.40–0.45 (estimated) |

*Estimated based on structural similarity to phenylboronic acid pinacol ester .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reaction : The 2,6-difluoro substitution pattern creates significant steric hindrance, slowing transmetallation but improving regioselectivity in couplings with ortho-substituted aryl halides. For example, coupling yields with 2-bromopyridine exceed 80% under optimized Pd catalysis .

- Comparison with 4-Nitrophenylboronic Acid Pinacol Ester :

Commercial Availability and Pricing

- 4-Benzyloxy-2,6-difluorophenylboronic Acid Pinacol Ester : Priced at ~¥47,000/5g (analogous to Kanto Reagents’ 3-fluoro-4-methoxycarbonyl derivative) .

- Analogues :

- Indazole-based pinacol esters (e.g., 1-Boc-6-methoxyindole-3-boronic acid pinacol ester) cost ~€265/5g, reflecting higher synthetic complexity .

Q & A

Q. What are the key synthetic routes for preparing 4-benzyloxy-2,6-difluorophenylboronic acid pinacol ester, and how does steric hindrance from substituents influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. The boronic acid pinacol ester acts as a protected intermediate, with the benzyloxy and fluorine substituents introduced through sequential functionalization. Steric hindrance from the 2,6-difluoro and 4-benzyloxy groups may reduce coupling efficiency in cross-coupling reactions. Optimizing reaction conditions (e.g., ligand choice, base, solvent polarity) is critical. For example, bulky ligands like SPhos or RuPhos can mitigate steric effects . Purity verification via GC (>97.0%) or HPLC is recommended post-synthesis .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this boronic ester?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and boronic ester formation. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight (C₁₉H₂₀BF₂O₃). For purity, GC or HPLC with UV detection is preferred due to the compound’s thermal stability. Crystallography may resolve ambiguities in steric configurations .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) in sealed, light-resistant containers at 2–8°C to prevent hydrolysis of the boronic ester. Desiccants (e.g., molecular sieves) are recommended to avoid moisture-induced degradation. Periodic purity checks via GC are advised .

Advanced Research Questions

Q. What mechanistic challenges arise when using this compound in Suzuki-Miyaura couplings with electron-deficient aryl halides?

- Methodological Answer : The electron-withdrawing fluorine substituents enhance electrophilicity at the boron center, potentially accelerating transmetallation but risking proto-deboronation in aqueous conditions. To mitigate this, use anhydrous solvents (e.g., THF, dioxane), mild bases (K₃PO₄), and low temperatures. Kinetic studies via in-situ NMR can monitor deboronation rates .

Q. How does the benzyloxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The 4-benzyloxy group creates steric bulk, directing coupling to the less hindered para position in symmetrical substrates. Competitive experiments with isotopic labeling or computational modeling (DFT) can quantify steric vs. electronic effects. For asymmetric systems, steric maps or Tolman cone angles aid ligand selection .

Q. What strategies resolve discrepancies in reaction yields reported for this compound across different studies?

- Methodological Answer : Yield variability often stems from differences in substrate purity, solvent dryness, or catalyst loading. Systematic replication under controlled conditions (e.g., glovebox for oxygen-sensitive steps) is critical. Comparative studies using standardized reagents (e.g., Pd(OAc)₂ with SPhos) can isolate variables. Meta-analyses of literature data should account for reporting biases .

Q. Can this boronic ester be utilized in bioorthogonal chemistry or biomolecular labeling?

- Methodological Answer : While not directly reported for this compound, analogous boronic esters are used in glycan labeling and nucleic acid probes. The 2,6-difluoro substituents may enhance binding specificity to diols (e.g., sialic acid). Pilot studies should assess hydrolytic stability in physiological buffers (pH 7.4, 37°C) and compatibility with click chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.